6-Benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS No.: 1217026-87-3
Cat. No.: VC8219800
Molecular Formula: C23H21ClN4O2S
Molecular Weight: 453 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217026-87-3 |
|---|---|
| Molecular Formula | C23H21ClN4O2S |
| Molecular Weight | 453 g/mol |
| IUPAC Name | 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C23H20N4O2S.ClH/c24-12-15-6-8-17(9-7-15)22(29)26-23-20(21(25)28)18-10-11-27(14-19(18)30-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-14H2,(H2,25,28)(H,26,29);1H |
| Standard InChI Key | QUGAJQFTSTVKNX-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl |
| Canonical SMILES | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name for this compound is 6-benzyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride, reflecting its fused thienopyridine core, benzyl substituent, and 4-cyanobenzamido functional group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1217026-87-3 | |
| Molecular Formula | ||
| Molecular Weight | 453 g/mol | |
| SMILES Notation | C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N)CC4=CC=CC=C4.Cl | |
| InChI Key | QUGAJQFTSTVKNX-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts.
Structural Analysis
The molecule comprises:
-
A tetrahydrothieno[2,3-c]pyridine core, a bicyclic system merging thiophene and pyridine rings.
-
A benzyl group at position 6, contributing hydrophobic interactions.
-
A 4-cyanobenzamido moiety at position 2, introducing hydrogen-bonding potential via the carboxamide and cyano groups .
-
A carboxamide group at position 3, enhancing water solubility and target binding .
Synthesis and Manufacturing
Core Formation via the Gewald Reaction
The thieno[2,3-c]pyridine core is synthesized using the Gewald reaction, a two-step process involving:
-
Cyclocondensation: A ketone (e.g., cyclohexanone) reacts with elemental sulfur and a cyanomethyl derivative in polar aprotic solvents (e.g., DMF) under reflux .
-
Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the pyridine nitrogen, followed by benzylation at position 6 using benzyl bromide .
Table 2: Representative Synthesis Conditions
Pharmacological and Toxicological Considerations
Bioavailability and Metabolism
-
Moderate oral bioavailability (20–30%) due to first-pass metabolism .
-
CYP3A4-mediated oxidation of the benzyl group, producing inactive metabolites .
-
Half-life: 2–4 hours in rodent models, necessitating frequent dosing .
Toxicity Profile
Preliminary in vitro assays suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume